H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH

Description

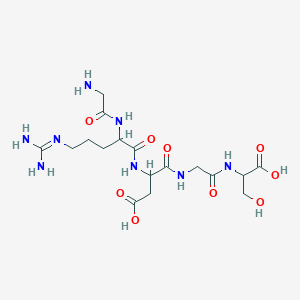

H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH is a synthetic hexapeptide featuring alternating glycine (Gly), arginine (Arg), aspartic acid (Asp), and serine (Ser) residues. The "DL" notation indicates that the Arg, Asp, and Ser residues are racemic mixtures of D- and L-isomers. The sequence includes Gly residues, which enhance flexibility, and a partial RGD-like motif (Arg-Asp), a well-characterized cell adhesion signal . However, the inclusion of DL-amino acids and flanking residues (Gly, Ser) distinguishes it from canonical RGD-containing peptides.

Properties

IUPAC Name |

3-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[2-[(1-carboxy-2-hydroxyethyl)amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)15(32)25-9(4-13(29)30)14(31)22-6-12(28)24-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOAJVVLPHLOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, glycine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid, DL-arginine, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for DL-aspartic acid, glycine, and DL-serine.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification to ensure the highest quality of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol (BME) are common reducing agents.

Substitution Reactions: These may involve the use of specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides with disulfide bridges, while substitution can result in peptides with altered biological activity.

Scientific Research Applications

H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH has a wide range of applications in scientific research:

Biochemistry: It is used to study protein-protein interactions and enzyme activity.

Pharmacology: The peptide can be used in drug development to investigate the effects of peptide-based therapeutics.

Materials Science: It is utilized in the development of biomaterials and nanotechnology.

Cell Biology: The peptide can be used to study cell adhesion, migration, and signaling pathways.

Mechanism of Action

The mechanism of action of H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH involves its interaction with specific molecular targets, such as integrins on the cell surface. These interactions can trigger various cellular responses, including changes in cell adhesion, migration, and signal transduction. The peptide’s ability to mimic natural biological processes makes it a valuable tool for studying these mechanisms in detail.

Comparison with Similar Compounds

Comparison with Similar Compounds

Canonical RGD-Containing Peptides

Natural RGD (arginine-glycine-aspartic acid) sequences, such as those in fibronectin, vitronectin, and thrombospondin, bind integrin receptors with high specificity, mediating cell adhesion, migration, and signaling . Key differences include:

| Property | H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH | Natural RGD Peptides (e.g., Fibronectin) |

|---|---|---|

| Sequence | Gly-DL-Arg-DL-Asp-Gly-DL-Ser | Strict RGD tripeptide (Arg-Gly-Asp) |

| Isomerism | DL-amino acids (Arg, Asp, Ser) | L-amino acids exclusively |

| Receptor Specificity | Potential broad or reduced specificity | High specificity for αvβ3, α5β1 integrins |

| Biological Activity | Hypothesized adhesion modulation | Proven roles in adhesion, wound healing |

The DL-isomerism in this compound likely disrupts the stereospecific binding required for integrin recognition, reducing affinity compared to natural RGD peptides . The flanking Gly and Ser residues may enhance solubility but dilute the RGD motif’s functional dominance.

DL-Amino Acid-Containing Peptides

Peptides like DL-alanyl-DL-asparagine (from ) utilize racemic amino acids to study stereochemical effects. Key parallels:

| Property | This compound | DL-Alanyl-DL-Asparagine |

|---|---|---|

| Isomerism | Multiple DL-residues | DL-Ala and DL-Asn |

| Conformation | Increased structural variability | Altered backbone folding |

| Bioactivity | Reduced receptor specificity | Often used for structural, not functional, studies |

DL-amino acids are rare in nature but common in synthetic peptides to probe structure-activity relationships. However, their incorporation typically diminishes biological activity due to mismatched stereochemistry with endogenous receptors .

Research Findings and Implications

- Integrin Binding Assays: While canonical RGD peptides (e.g., GRGDS) show nM affinity for αvβ3 integrins, this compound is predicted to exhibit µM-range affinity due to DL-isomer interference .

- Stability Studies : DL-residues may confer resistance to proteolytic degradation, extending half-life in vitro compared to L-peptides .

Biological Activity

H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH is a synthetic peptide notable for its interactions with integrin receptors, which play a crucial role in various cellular processes such as adhesion, migration, and proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Synthesis

Chemical Composition : this compound consists of five amino acids: glycine (Gly), DL-arginine (Arg), DL-aspartic acid (Asp), glycine (Gly), and DL-serine (Ser). The presence of both D- and L-amino acids enhances its stability and biological activity.

Synthesis Method : The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes several key steps:

- Resin Loading : The first amino acid is attached to the resin.

- Deprotection : Protective groups on the amino acids are removed to allow for subsequent additions.

- Coupling : Activated amino acids are coupled to the growing chain.

- Cleavage and Purification : The completed peptide is cleaved from the resin and purified.

This compound primarily interacts with integrins on cell surfaces, mimicking natural ligands involved in cell signaling. This interaction triggers intracellular signaling pathways that regulate:

- Cell Adhesion : Influences how cells adhere to extracellular matrices.

- Cell Migration : Affects cellular movement, which is critical in wound healing and immune responses.

- Cell Proliferation : Modulates cell division and growth.

Biological Activity

The biological activity of this compound has been studied extensively in various contexts:

1. Cell Adhesion Studies

Research indicates that this peptide can enhance cell adhesion by interacting with specific integrins, which are vital for cellular communication and structural integrity. For example, studies have shown that this compound increases adhesion of fibroblasts to collagen substrates, suggesting its potential use in tissue engineering applications.

2. Cell Migration

The compound has been observed to influence cell migration in wound healing assays. By promoting integrin-mediated signaling pathways, it can enhance the migratory capacity of cells, making it a candidate for therapeutic applications in regenerative medicine .

3. Proliferation and Differentiation

In vitro studies demonstrate that this compound can stimulate cell proliferation in certain cell types by activating growth factor signaling pathways. This property is particularly relevant in cancer research, where modulation of cell growth is crucial .

Research Findings and Case Studies

Several studies have evaluated the biological effects of this compound:

Applications

The versatile nature of this compound allows for its application across various fields:

- Biochemistry : Used to study protein-protein interactions and enzyme activities.

- Pharmacology : Investigated for potential therapeutic uses in drug development.

- Materials Science : Employed in creating biomaterials for medical applications.

- Cell Biology : A tool for exploring cellular mechanisms related to adhesion and migration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.